![molecular formula C16H14BrNO3 B4179450 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide](/img/structure/B4179450.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of histone deacetylases, which play a key role in the regulation of gene expression. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to inhibit the replication of HIV and hepatitis viruses. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide is its potential as a drug candidate. Its ability to exhibit various biochemical and physiological effects makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, HIV, and hepatitis. Another direction is to study its mechanism of action in more detail, which could provide insights into the development of new drugs that target similar pathways. Additionally, more research is needed to fully understand the advantages and limitations of this compound in lab experiments, which could help researchers optimize its use in future studies.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and hepatitis.
properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10(11-6-7-14-15(8-11)21-9-20-14)18-16(19)12-4-2-3-5-13(12)17/h2-8,10H,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVWFVIEWUQEKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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